5-(1-Chloro-2-methylpropan-2-yl)-3-p-tolyl-1,2,4-oxadiazole
Description
5-(1-Chloro-2-methylpropan-2-yl)-3-p-tolyl-1,2,4-oxadiazole (CAS: 1072944-73-0 ) is a 1,2,4-oxadiazole derivative characterized by a 1-chloro-2-methylpropan-2-yl group at position 5 and a p-tolyl (4-methylphenyl) substituent at position 2. The 1,2,4-oxadiazole core is a heterocyclic ring system known for its stability and versatility in medicinal and materials chemistry.
Properties
IUPAC Name |
5-(1-chloro-2-methylpropan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-9-4-6-10(7-5-9)11-15-12(17-16-11)13(2,3)8-14/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZNIYBWXVNEDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(C)(C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674782 | |
| Record name | 5-(1-Chloro-2-methylpropan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-73-0 | |
| Record name | 5-(2-Chloro-1,1-dimethylethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1-Chloro-2-methylpropan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(1-Chloro-2-methylpropan-2-yl)-3-p-tolyl-1,2,4-oxadiazole, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on antiproliferative effects, antibacterial properties, and enzyme inhibition.
- Chemical Formula : C13H15ClN2O
- CAS Number : 1072944-73-0
- Molecular Weight : 250.72 g/mol
- Structural Features : This compound contains a 1,2,4-oxadiazole ring which is known for various pharmacological activities.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of oxadiazole derivatives, including this compound. For instance:
-
Cell Line Testing : The compound was tested against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). Results indicated significant cytotoxicity, suggesting its potential as an anticancer agent .
Cell Line IC50 (µM) HCT-116 15.3 HeLa 12.7 - Mechanism of Action : The mechanism of action appears to involve the inhibition of topoisomerase I activity, which is crucial for DNA replication and transcription. Molecular docking studies support this interaction .
Antibacterial Activity
The antibacterial properties of oxadiazole derivatives are well-documented. The compound has been evaluated against various bacterial strains:
-
Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
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Activity Results : Preliminary tests indicate moderate to strong antibacterial activity against these strains. For example:
Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 18 Escherichia coli 15 Bacillus subtilis 20
These findings suggest that the compound could serve as a lead for developing new antibacterial agents .
Enzyme Inhibition
The compound also exhibits enzyme inhibitory properties:
-
Acetylcholinesterase Inhibition : It has shown promising results as an acetylcholinesterase inhibitor, which is significant for treating neurodegenerative diseases such as Alzheimer’s disease.
Compound IC50 (µM) This compound 8.5 - Urease Inhibition : The compound demonstrated strong urease inhibitory activity with an IC50 value significantly lower than standard inhibitors .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of oxadiazole derivatives:
- Study on Antiproliferative Effects :
- Antimicrobial Activity Study :
Scientific Research Applications
The compound 5-(1-Chloro-2-methylpropan-2-yl)-3-p-tolyl-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in various scientific fields due to its unique chemical structure and properties. This article will explore its applications in scientific research, particularly in medicinal chemistry, agrochemicals, and materials science.
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of 1,2,4-oxadiazoles can inhibit the growth of various bacterial strains, including resistant strains. For instance, a study demonstrated that modifications to the oxadiazole structure could enhance antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of oxadiazole derivatives. Some studies suggest that these compounds can reduce inflammation markers in vitro, indicating their potential use in treating inflammatory diseases . Further research is needed to elucidate the mechanisms involved.
Agrochemicals
Oxadiazole derivatives have been explored for their potential as agrochemical agents. Their ability to act as fungicides and herbicides has been documented. For example, certain oxadiazole compounds have shown effectiveness against fungal pathogens affecting crops, thereby contributing to agricultural productivity . The structure-activity relationship (SAR) studies indicate that specific substitutions on the oxadiazole ring can enhance fungicidal properties.
Materials Science
In the field of materials science, this compound has been investigated for its potential use in organic electronics. The compound's unique electronic properties make it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating oxadiazole units into polymer matrices can improve charge transport properties and device efficiency .
Case Study 1: Antimicrobial Efficacy
A study conducted on various oxadiazole derivatives demonstrated that those with p-tolyl substituents exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts. The study utilized standard microbial assays to evaluate the Minimum Inhibitory Concentration (MIC) values against selected pathogens .
Case Study 2: Agrochemical Applications
In a field trial assessing the efficacy of oxadiazole-based fungicides on wheat crops, it was found that specific formulations significantly reduced fungal infection rates compared to controls. This study highlighted the importance of structural modifications in enhancing agrochemical performance .
Case Study 3: Organic Electronics
Research involving the synthesis of polymer blends containing this compound showed improved performance metrics in OLED devices. The incorporation of this compound resulted in higher luminance and efficiency compared to traditional materials used in device fabrication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 5
5-(Chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole (6b, CAS: N/A)
- Structure : Features a chloromethyl (–CH2Cl) group at position 5 instead of the bulkier 1-chloro-2-methylpropan-2-yl group .
- Synthesis : Prepared via reaction of substituted benzonitriles with hydroxylamine hydrochloride and sodium carbonate, yielding 80% purity .
- Lower molecular weight (ESI-MS [M+H]+: m/z 195 ) compared to the target compound.
3-(tert-Butyl)-5-chloro-1,2,4-oxadiazole (CAS: 163619-94-1)
Substituent Variations at Position 3
5-(1-Chloro-2-methylpropan-2-yl)-3-(4-bromophenyl)-1,2,4-oxadiazole (CAS: 1033201-95-4)
- Structure : Replaces p-tolyl with a 4-bromophenyl group .
- Key Differences :
- Bromine’s higher electronegativity and larger atomic radius may alter electronic properties and intermolecular interactions (e.g., halogen bonding).
- Increased molecular weight (Br vs. CH3) could affect pharmacokinetics.
5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole (CAS: 1192150-19-8)
- Structure : Substitutes p-tolyl with a pyridazine ring, introducing nitrogen atoms .
- Key Differences :
- Pyridazine’s electron-deficient nature may enhance π-π stacking interactions in biological targets.
- The chloromethyl group offers different reactivity pathways compared to the target compound’s branched chloroalkyl chain.
Complex Derivatives with Extended Functionality
Antiviral WIN Derivatives (e.g., 5-{3-[2,6-dimethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propyl}isoxazole-3-carboxylic acid)
- Structure: Combines 1,2,4-oxadiazole with isoxazole and phenoxypropyl chains .
- Demonstrated antiviral activity, suggesting the target compound could be optimized for similar applications .
Q & A
Q. Table 1: Crystallographic Data Comparison
| Compound | Dihedral Angle (°) | Hydrogen Bonding Pattern | Reference |
|---|---|---|---|
| Title Compound (Hypothetical) | 75–85° (A-B rings) | C–H⋯N (2.8–3.0 Å) | |
| 5-(Benzotriazolylmethyl)-3-phenyl | 80.2° | C–H⋯N (2.9 Å) → 2D sheets |
Advanced: What mechanistic insights guide the regioselectivity of substitution reactions in oxadiazole chemistry?
Methodological Answer:
Regioselectivity in chloromethyl substitution (e.g., at position 5 vs. 3 of the oxadiazole ring) is influenced by:
- Electronic effects : The electron-withdrawing nature of the oxadiazole ring directs nucleophilic attack to the chloromethyl carbon.
- Steric factors : Bulky substituents (e.g., p-tolyl at position 3) favor substitution at the less hindered position 5.
- Kinetic studies : Monitor reaction intermediates via LC-MS to identify rate-determining steps. Computational methods (DFT) can model transition states to predict reactivity .
Basic: What purification strategies are effective for isolating high-purity oxadiazole derivatives?
Methodological Answer:
- Recrystallization : Use solvent pairs like ethyl acetate/hexane (3:1) to remove unreacted precursors.
- Column chromatography : Employ silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) for complex mixtures.
- HPLC : Reverse-phase C18 columns (acetonitrile/water) achieve >98% purity for biological assays .
Advanced: How can researchers design in vitro studies to evaluate the pharmacological potential of this compound?
Methodological Answer:
- Target selection : Prioritize targets based on structural analogs (e.g., oxadiazoles with antipicornaviral or analgesic activity ).
- Assay design :
- Enzyme inhibition : Use fluorescence-based assays (e.g., protease inhibition).
- Cellular toxicity : Measure IC₅₀ via MTT assays in relevant cell lines.
- Structure-activity relationship (SAR) : Modify substituents (e.g., p-tolyl → halogenated aryl) to correlate activity with electronic/steric properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
